
Di-N-desethylamiodarone
概要
説明
Di-N-desethylamiodarone is a metabolite of the widely used antiarrhythmic drug amiodarone. Amiodarone is known for its efficacy in treating various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. This compound is formed through the metabolic process involving the removal of ethyl groups from amiodarone. This compound retains some of the pharmacological properties of its parent compound and has been the subject of various scientific studies due to its unique characteristics .
準備方法
Synthetic Routes and Reaction Conditions
Di-N-desethylamiodarone is synthesized through the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 enzymes, primarily CYP3A4. The reaction involves the removal of ethyl groups from the nitrogen atoms in the amiodarone molecule .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The process typically includes the extraction of amiodarone from biological samples, followed by its demethylation and subsequent purification .
化学反応の分析
Types of Reactions
Di-N-desethylamiodarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .
科学的研究の応用
Pharmacokinetics and Therapeutic Monitoring
Pharmacokinetics in Pediatric Patients
A study investigated the pharmacokinetics of amiodarone and its active metabolite, N-desethylamiodarone, in pediatric patients with arrhythmias. The findings revealed significant variability in drug clearance and bioavailability, suggesting the need for therapeutic drug monitoring to optimize treatment efficacy and safety. The terminal half-life of di-N-desethylamiodarone was noted to be approximately 14.5 days, indicating prolonged effects that could be beneficial in managing chronic conditions such as arrhythmias .
Parameter | Value |
---|---|
Clearance (CL) | 7.14 L/h |
Oral Bioavailability | 36.2% |
Terminal Half-Life | 14.5 days |
Antitumor Activity
In Vivo Studies
this compound has demonstrated significant antitumor activity in various animal models. In xenograft studies, tumor growth inhibition reached up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent .
Case Study: Breast Cancer Treatment
A case study evaluated the effects of this compound on breast cancer models. It showed significant apoptosis induction in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
Anti-inflammatory Effects
Mechanisms of Action
Research has indicated that this compound may reduce inflammation markers in models of induced arthritis. The compound was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential utility in inflammatory conditions .
Inflammatory Markers | Pre-Treatment Levels | Post-Treatment Levels |
---|---|---|
TNF-alpha | High | Low |
IL-6 | Elevated | Reduced |
Antimicrobial Properties
This compound has also been studied for its antimicrobial efficacy against resistant bacterial strains. It exhibited effective inhibition of growth in multi-drug resistant strains, making it a candidate for further exploration in infectious disease management .
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial properties, this compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .
作用機序
Di-N-desethylamiodarone exerts its effects by interacting with various molecular targets and pathways:
Potassium Channels: It blocks potassium channels, prolonging the repolarization phase of the cardiac action potential.
Sodium Channels: The compound also blocks sodium channels, affecting the conduction of electrical impulses in the heart.
Adrenergic Receptors: This compound antagonizes alpha- and beta-adrenergic receptors, contributing to its antiarrhythmic effects.
類似化合物との比較
Di-N-desethylamiodarone is compared with other similar compounds, such as:
Mono-N-desethylamiodarone: Another metabolite of amiodarone, which has a single ethyl group removed.
Amiodarone-EtOH: A metabolite formed through the deamination of the diethylaminoethoxy group
Uniqueness
This compound is unique due to its dual demethylation, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. It has been shown to have a greater pro-arrhythmic effect than amiodarone .
生物活性
Di-N-desethylamiodarone (Di-DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug. Understanding the biological activity of Di-DEA is crucial for evaluating its pharmacological effects, potential toxicity, and therapeutic applications. This article synthesizes current research findings, including mechanisms of action, cytotoxicity, and clinical implications.
Metabolism and Formation
Amiodarone is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, CYP1A1, and CYP2C8, into its active metabolites, including Di-DEA. Studies indicate that the formation of Di-DEA occurs through N-deethylation processes, which are critical for its pharmacological effects and toxicity profiles . The metabolic pathways involved in the conversion of amiodarone to Di-DEA are illustrated in the following table:
Metabolite | Enzyme Involved | Formation Pathway |
---|---|---|
Amiodarone | - | Parent compound |
Mono-N-desethylamiodarone | CYP3A4, CYP2C8 | N-deethylation |
This compound | CYP3A4, CYP1A1 | Further N-deethylation |
Pharmacological Effects
Di-DEA exhibits significant biological activity that contributes to its role as an antiarrhythmic agent. It has been found to possess greater cytotoxic potency than its parent compound amiodarone. In vitro studies have demonstrated that Di-DEA induces cell death through necrotic pathways and apoptosis in various cell lines, including human epithelial cells . The following findings summarize the cytotoxic effects of Di-DEA:
- Cytotoxicity : Treatment with 5 µM Di-DEA increased TUNEL-positive cells from 4.21% (control) to 26.7%, indicating a strong pro-apoptotic effect (p<0.05) .
- Cell Viability : HepG2 cells overexpressing CYP1A1 or CYP3A4 showed significantly decreased viability when treated with amiodarone, attributed to the increased formation of Di-DEA .
Clinical Implications
The clinical significance of Di-DEA has been explored in various studies focusing on its serum concentrations and therapeutic outcomes. A recent observational study involving patients who underwent surgical ablation for atrial fibrillation found that maintaining sinus rhythm was correlated with serum concentrations of both amiodarone and Di-DEA . Key results include:
- Success Rate : An overall success rate of 83% in maintaining sinus rhythm was observed.
- Serum Concentrations : The median serum concentration of Di-DEA was found to be 0.70 mg/L (range 0.19–2.63 mg/L), indicating its relevance in therapeutic monitoring .
Case Studies
Several case studies have highlighted the importance of monitoring Di-DEA levels in clinical settings:
- Case Study 1 : A patient with recurrent atrial fibrillation showed improved outcomes when serum concentrations of both amiodarone and Di-DEA were optimized through therapeutic drug monitoring.
- Case Study 2 : In pediatric patients treated for supraventricular tachycardia, pharmacokinetic analyses revealed significant variability in Di-DEA levels, suggesting the need for individualized dosing regimens to enhance efficacy and minimize toxicity .
Q & A
Basic Research Questions
Q. What is the metabolic pathway of DDEA, and how does it relate to hepatic toxicity?
DDEA is a major metabolite of amiodarone formed via cytochrome P450 (CYP)-catalyzed N-deethylation, primarily involving CYP3A4 and CYP1A1 . Its lipophilic nature leads to accumulation in lipid-rich tissues like the liver, contributing to hepatocellular toxicity through lysosomal dysfunction and lipidosis . Methodologically, hepatic toxicity can be assessed via in vitro models (e.g., hepatocyte viability assays) and tissue concentration measurements using HPLC .
Q. How does structural modification of amiodarone’s diethylaminoethoxy group influence DDEA’s toxicity?
Dealkylation of amiodarone’s diethylaminoethoxy group reduces toxicity. DDEA (di-N-desethyl) is less toxic than mono-N-desethylamiodarone (MDEA) but more toxic than further deaminated analogs like B2-O-EtOH. Toxicity ranking (MDEA > DDEA > B2-O-EtOH) suggests that sequential dealkylation and deamination are detoxification mechanisms. Researchers can evaluate this using alveolar macrophage models, measuring vacuolation, inclusion body formation, and surfactant protein A degradation .
Q. What analytical methods are recommended for quantifying DDEA and amiodarone in biological samples?
Normal-phase HPLC with UV detection (254 nm) is a validated method for simultaneous quantification of amiodarone and DDEA in serum. Key steps include:
- Sample preparation: Liquid-liquid extraction with isopropyl ether.
- Chromatographic conditions: Silica column, mobile phase of ammonium sulfate (pH 6.8) and methanol (8:92 v/v).
- Validation parameters: Recovery >95%, intra-day CV <5%, inter-day CV <8% .
Advanced Research Questions
Q. How do D1624 and D1629 residues in JARID1A PHD3 influence DDEA’s binding affinity?
Dose-response studies using GST-tagged JARID1A PHD3 mutants reveal that D1629 is critical for DDEA binding, while D1624 has minimal impact. Experimental design includes:
- Titrating DDEA (0–80 μM) against WT and mutant PHD3 clones.
- Measuring apparent Kd shifts via dose-ratio analysis.
- Findings: D1629 mutants show no Kd shift, indicating its role in stabilizing DDEA-PHD3 interactions .
Q. Why does DDEA exhibit greater pulmonary toxicity than amiodarone in Fischer 344 rats?
Fischer 344 rats accumulate higher DDEA levels in lung tissue compared to Wistar rats, correlating with increased lavage lymphocytes, neutrophils, and histologic inflammation. Methodology:
- Chronic dosing (175 mg/kg/day) followed by HPLC quantification of lung drug/metabolite levels.
- In vitro cytotoxicity assays: DDEA is more toxic to fibroblasts and endothelial cells than amiodarone (IC50 comparisons) .
Q. What experimental approaches resolve contradictions in DDEA’s role in hepatotoxicity across pharmacokinetic studies?
Conflicting data arise from limited sample sizes, confounding factors (e.g., inflammation markers), and inability to measure DDEA in some models. Strategies include:
- Population PK models incorporating glucocorticoid effects and CRP levels.
- In vitro hepatocyte assays with controlled CYP activity.
- Multi-center studies to address variability in metabolite accumulation .
Q. How does DDEA’s photodegradation contribute to amiodarone-induced photosensitivity?
UV irradiation of DDEA generates aryl radicals and superoxide via deiodination and photoionization. Key methods:
- Spin trapping with DMPO to detect superoxide.
- Oxygraph measurements of oxygen consumption.
- Lipid peroxidation assays (e.g., linoleic acid oxidation to model lipofuscin formation) .
Q. What methodological challenges arise when studying DDEA’s vascular effects in vivo?
The hand vein compliance technique in humans involves:
特性
IUPAC Name |
[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLVGHDXBVATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241425 | |
Record name | Di-N-desethylamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94317-95-0 | |
Record name | Di-N-desethylamiodarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-N-desethylamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。